2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods often involve batch or continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 2-Aminopyrazolo[3,4-d]pyrimidine
- 2-Aminopyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific pyrazolo-pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid is an organic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol. Its structure features a fused pyrazolo-pyridine system, which contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1542020-25-6
- Appearance : Solid powder with a typical purity of 95% to 98%
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. This interaction can modulate critical biological pathways, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition, which is crucial for regulating cellular processes such as growth and differentiation .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential utility in developing new antimicrobial agents.
Anticancer Properties
Studies have shown that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines and have been evaluated for their ability to inhibit ribonucleotide reductase activity, a key enzyme in DNA synthesis.
Compound | IC50 (µM) | Effect on Cancer Cell Lines |
---|---|---|
5-(methylamino)-2-pyridine-2-carboxaldehyde thiosemicarbazone | 1.3 | Significant prolongation of survival in L1210 leukemia-bearing mice |
4-Aminopyrazolo[1,5-a]pyridine | Varies | Cytotoxicity against multiple tumor cell lines |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in cell models . This suggests that it could be beneficial in treating inflammatory diseases.
Study on Antimicrobial Activity
A study conducted on the antimicrobial properties of various pyrazolo compounds revealed that this compound showed significant activity against Gram-positive and Gram-negative bacteria. The results indicated a potential application in developing new antibiotics targeting resistant strains.
Evaluation in Cancer Therapy
In a series of experiments evaluating the anticancer properties of pyrazolo derivatives, this compound was found to induce apoptosis in cancer cells through the modulation of cell cycle regulators. The compound was noted for its ability to downregulate Bcl-2 expression while upregulating Bax expression, thus promoting apoptosis in cancerous cells .
Properties
IUPAC Name |
2-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-6(8(12)13)5-3-1-2-4-11(5)10-7/h1-4H,(H2,9,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCQAYGOILGISB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1542020-25-6 |
Source
|
Record name | 2-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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